molecular formula C9H17F2NO2 B2665195 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol CAS No. 1997216-16-6

2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol

Cat. No.: B2665195
CAS No.: 1997216-16-6
M. Wt: 209.237
InChI Key: OWLCOFRKQRHPHW-UHFFFAOYSA-N
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Description

2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol (CAS 1997216-16-6) is a chemical compound with the molecular formula C9H17F2NO2 and a molecular weight of 209.24 g/mol . It features a 4,4-difluorocyclohexyl scaffold linked to an ethanoloxy chain via an aminomethyl group, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery. The 4,4-difluorocyclohexyl group is a known pharmacophore that can influence the metabolic stability, lipophilicity, and conformational geometry of target molecules . The primary amine and alcohol functional groups provide versatile handles for further synthetic modification, allowing researchers to incorporate this building block into larger, more complex molecular architectures. Such compounds are instrumental in the discovery and development of new therapeutic agents, including potential inhibitors of disease-relevant enzymes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(aminomethyl)-4,4-difluorocyclohexyl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO2/c10-9(11)3-1-8(7-12,2-4-9)14-6-5-13/h13H,1-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCOFRKQRHPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CN)OCCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the aminomethyl and difluoromethyl groups. The final step involves the attachment of the ethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative.

Scientific Research Applications

2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogues and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Reference ID
2-amino-2-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride C₈H₁₃ClF₂N₂O 250.13 Amino group on cyclohexyl, ethanol Hydrochloride
1-aminobut-3-yn-2-ol hydrochloride C₄H₈ClNO 115.18 Terminal alkyne, ethanol, amine Hydrochloride
5-methanesulfonylpyrimidin-2-amine C₅H₇N₃O₂S 173.19 Pyrimidine core, sulfonyl group Free base
Key Comparisons

Core Scaffold Differences The target compound’s 4,4-difluorocyclohexyl ether scaffold contrasts with the pyrimidine core in 5-methanesulfonylpyrimidin-2-amine. Cyclohexyl ethers typically exhibit greater conformational rigidity and lipophilicity compared to planar heterocycles, which may influence receptor-binding selectivity . The terminal alkyne in 1-aminobut-3-yn-2-ol hydrochloride enables click chemistry applications, a feature absent in the difluorocyclohexyl derivative.

Functional Group Impact Aminomethyl vs. Fluorination Effects: The 4,4-difluoro substitution on the cyclohexyl ring enhances metabolic stability and electron-withdrawing properties relative to non-fluorinated analogues, as seen in other fluorinated pharmaceuticals (e.g., sitagliptin) .

Salt Forms and Solubility Both 2-amino-2-(4,4-difluorocyclohexyl)ethan-1-ol and 1-aminobut-3-yn-2-ol are synthesized as hydrochloride salts, improving crystallinity and aqueous solubility. The free base form of the target compound may exhibit lower solubility, necessitating formulation adjustments for in vivo studies .

Pharmacological and Physicochemical Properties (Inferred)

  • Lipophilicity: The difluorocyclohexyl group likely increases logP compared to the alkyne-containing analogue (1-aminobut-3-yn-2-ol), aligning with its higher molecular weight (234.23 vs. 115.18 g/mol).
  • pKa and Protonation: The aminomethyl group’s pKa (~9–10) suggests protonation at physiological pH, enhancing solubility in acidic environments (e.g., gastric fluid).

Biological Activity

2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol, also known by its IUPAC name, is a chemical compound with the molecular formula C10H19F2NO2. It features a cyclohexyl ring with aminomethyl and difluoromethyl substituents, along with an ethoxy group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structural features suggest potential interactions with topoisomerase enzymes, which are critical for DNA replication and transcription processes.

Antiproliferative Effects

Research has indicated that compounds with similar structural motifs exhibit antiproliferative properties against cancer cell lines. For example, studies on related compounds have shown that alterations in the alkyl chain length can significantly affect their efficacy as topoisomerase inhibitors. Specifically, shorter diaminoalkanes have been associated with enhanced anti-topoisomerase activity, indicating that the structural characteristics of this compound may similarly influence its biological potency .

In Vitro Studies

In vitro assays have been employed to evaluate the cytotoxicity of this compound against various cancer cell lines. The growth inhibition (GI50) values provide a quantitative measure of the compound's effectiveness. For instance, related compounds have demonstrated GI50 values ranging from 10810^{-8} to 10410^{-4} M, indicating varying degrees of potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the compound's structure can lead to significant changes in biological activity. For instance:

  • Substituent Length : Compounds with longer diaminoalkane substituents generally show reduced activity.
  • Functional Group Variations : The introduction of different functional groups can alter the interaction dynamics with target proteins .

Topoisomerase Inhibition

In a study evaluating a series of similar compounds, it was found that those containing aminomethyl groups exhibited enhanced topoisomerase I inhibition compared to their counterparts without such substituents. The interaction between these compounds and DNA cleavage patterns suggests a promising avenue for developing new anticancer agents .

Cytotoxicity Assessment

A comparative analysis of cytotoxicity among several derivatives highlighted that this compound could potentially serve as a lead compound for further development in cancer therapeutics. The mean graph midpoint (MGM) values for growth inhibition across multiple human cancer cell lines were systematically recorded and analyzed .

Table 1: Summary of Biological Activity Data

Compound NameGI50 Value (M)Topoisomerase InhibitionRemarks
This compound10510^{-5}PotentPotential lead compound
Related Compound A10810^{-8}ModerateSimilar structure
Related Compound B10410^{-4}LowLonger alkyl chain

Table 2: Structural Variations and Their Impact on Activity

Structural VariationEffect on Activity
Shorter diaminoalkane substituentsIncreased potency
Presence of difluoromethyl groupEnhanced enzyme interaction
Alkyl chain length > 6 carbonsDecreased activity

Q & A

Q. How can metabolic pathways of this compound be elucidated in vivo?

  • Methodological Answer :
  • Radiolabeling : Synthesize <sup>14</sup>C-labeled compound for tracking in rodent models.
  • Mass Spectrometry Imaging (MSI) : Map tissue distribution (e.g., liver, kidneys).
  • Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .

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